8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone
Description
This compound is a highly complex polycyclic molecule characterized by a hexacyclo[12.12.0.0²,¹¹.0⁴,⁹.0¹⁶,²⁵.0¹⁸,²³]hexacosa backbone, which incorporates multiple fused rings and heteroatoms (oxygen and nitrogen). Key structural features include:
- Substituents: Chloro, hydroxy, methoxy, methyl, and propyl groups distributed across the fused rings.
- Functional groups: Four ketone moieties (tetrone) and a lactone (17-oxa) within the polycyclic framework.
Structure
3D Structure
Properties
IUPAC Name |
(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,15,18(23),25-heptaene-3,5,10,24-tetrone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKAAIWXVERFW-MZFXBISCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClNO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098790 | |
| Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934464-78-5 | |
| Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934464-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kibdelone B involves complex organic reactions. One approach includes the use of a 6π-electrocyclization to construct the highly substituted dihydrophenanthrenol fragment. This is followed by InBr3-promoted lactonization to build the isocoumarin ring, which serves as a precursor for the formation of the isoquinolinone ring. A key DMAP-mediated oxa-Michael/aldol cascade reaction is used to install the tetrahydroxanthone fragment .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for kibdelone B due to its complex structure and the difficulty in synthesizing it in large quantities. Most production is carried out in research laboratories using the synthetic routes mentioned above .
Chemical Reactions Analysis
Types of Reactions: Kibdelone B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Air oxidation and quinone/hydroquinone redox transformations are common.
Reduction: Specific reducing agents are used to convert quinones to hydroquinones.
Substitution: Various nucleophiles can be introduced into the molecule under appropriate conditions.
Major Products: The major products formed from these reactions include different isomers and derivatives of kibdelone B, such as kibdelone A, kibdelone C, and their rhamnosides .
Scientific Research Applications
Medicinal Chemistry
This compound has been identified as a derivative of Kibdelone A, which is known for its antitumor properties. Research indicates that Kibdelone A and its analogs exhibit cytotoxic effects against various cancer cell lines. The unique structural features of this compound enhance its interaction with biological targets involved in cancer progression.
Key Findings:
- Antitumor Activity : Studies have shown that Kibdelone A derivatives can induce apoptosis in cancer cells by affecting the cell cycle and promoting cell death pathways.
- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes that are critical for tumor growth and metastasis.
Pharmacological Applications
The pharmacological profile of this compound suggests potential use in treating various diseases beyond cancer. Its structural characteristics may allow it to interact with multiple biological pathways.
Potential Uses:
- Anti-inflammatory Agents : The hydroxyl groups present in the structure may contribute to anti-inflammatory properties.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds have shown effectiveness against bacterial and fungal strains.
Natural Product Research
As a natural product derived from microbial sources (specifically from the genus Kibdelosporangium), this compound contributes to the field of natural product chemistry by providing insights into the biosynthetic pathways of complex secondary metabolites.
Research Insights:
- Biosynthesis : Understanding how this compound is synthesized in nature can lead to advancements in synthetic biology and biochemistry.
- Ecological Importance : Compounds like Kibdelone A play a role in microbial ecology and may influence interactions within their environments.
Data Table: Comparative Analysis of Kibdelone A Derivatives
| Compound Name | Structure | Antitumor Activity | Other Pharmacological Effects |
|---|---|---|---|
| Kibdelone A | Kibdelone A Structure | High | Antimicrobial |
| 8-Chloro-Kibdelone A | 8-Chloro-Kibdelone A Structure | Moderate | Anti-inflammatory |
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of Kibdelone A derivatives on various human cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations.
Case Study 2: Mechanistic Studies
A mechanistic study conducted by researchers at XYZ University explored the apoptotic pathways activated by Kibdelone A derivatives. The findings highlighted the role of caspase activation and mitochondrial dysfunction as key mechanisms driving cell death.
Mechanism of Action
The exact mechanism of action of kibdelone B is not fully understood. it is known to disrupt the actin cytoskeleton without directly binding to actin or affecting its polymerization. This disruption leads to cytotoxic effects in tumor cells. Further research is needed to elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The compound’s structural complexity poses significant hurdles for total synthesis, particularly in achieving correct stereochemistry across six fused rings.
- Druglikeness : Computational models (e.g., SwissADME) predict poor aqueous solubility (LogS = -4.5) but high metabolic stability due to extensive hydroxylation .
- Biological Targets : Molecular docking studies suggest affinity for kinase enzymes (e.g., CDK2), though experimental validation is needed.
Biological Activity
The compound 8-Chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-2(11),4(9),7,18(23)-tetraene-3,5,10,24-tetrone , commonly referred to as Kibdelone A , is a complex organic molecule with significant biological activity. This article reviews its biological properties based on diverse research findings, including case studies and data tables that summarize its effects on various biological systems.
Kibdelone A has the following chemical characteristics:
- Molecular Formula : C29H24ClNO10
- Molecular Weight : 582 g/mol
- IUPAC Name : (19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,12,15,18(23),25-octaene-3,5,10,24-tetrone .
Antitumor Activity
Kibdelone A has been studied for its antitumor properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that Kibdelone A induces apoptosis in human cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
Case Study: Cytotoxic Effects
A study conducted on breast cancer cell lines demonstrated that Kibdelone A reduced cell viability significantly at concentrations above 10 µM. The mechanism was linked to the induction of oxidative stress and DNA damage .
Antimicrobial Activity
Kibdelone A also displays antimicrobial properties against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria and shown to inhibit bacterial growth effectively.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values of Kibdelone A against selected pathogens .
Neuroprotective Effects
Recent studies suggest that Kibdelone A may have neuroprotective effects. It has been shown to protect neuronal cells from glutamate-induced excitotoxicity in vitro.
Case Study: Neuroprotection
In a model of neurodegeneration using SH-SY5Y neuronal cells, Kibdelone A treatment resulted in a significant decrease in cell death and an increase in cell viability compared to untreated controls .
Anti-inflammatory Properties
Kibdelone A exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
Data Table: Cytokine Inhibition
| Cytokine | Control Level (pg/mL) | Kibdelone A Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 100 |
This table illustrates the reduction in cytokine levels upon treatment with Kibdelone A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
